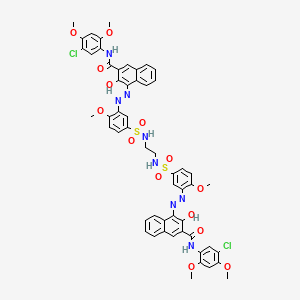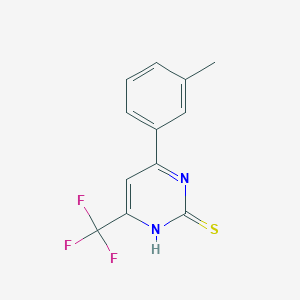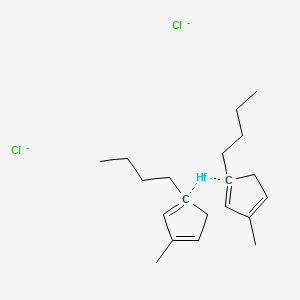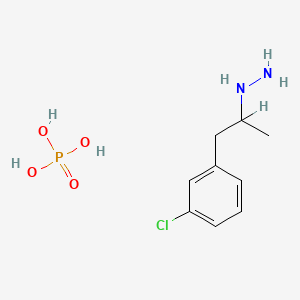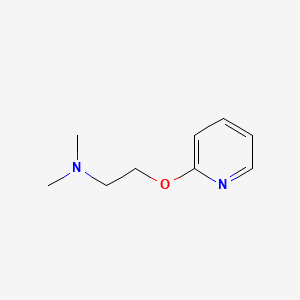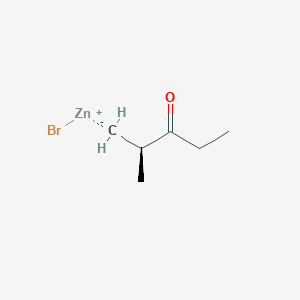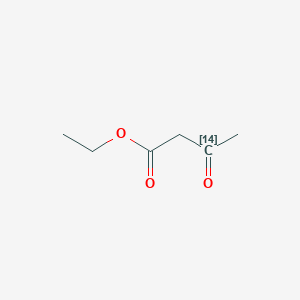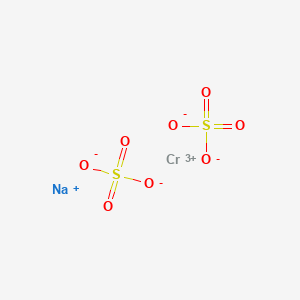![molecular formula C14H22N2O5Si B13732243 2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine CAS No. 178179-66-3](/img/structure/B13732243.png)
2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but has been modified to include a trimethylsilyl group. This modification can enhance the compound’s stability and alter its biological activity, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced through a reaction with trimethylsilyl chloride in the presence of a base such as pyridine.
Formation of Ethenyl Group: The ethenyl group is introduced via a palladium-catalyzed coupling reaction with an appropriate ethenyl precursor.
These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and modifications.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine involves its incorporation into nucleic acids. The trimethylsilyl group can enhance the compound’s stability and alter its interaction with enzymes involved in nucleic acid synthesis and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxy-5-[1-fluoro-2-(trimethylsilyl)ethenyl]uridine
- 2’-Deoxy-5-[2-(trimethylsilyl)ethynyl]uridine
- 2’-Deoxy-5-[5-[(trimethylsilyl)ethynyl]-2-thienyl]uridine
Uniqueness
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the ethenyl group and the trimethylsilyl group can enhance its stability and alter its interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
178179-66-3 |
|---|---|
Fórmula molecular |
C14H22N2O5Si |
Peso molecular |
326.42 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-trimethylsilylethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5Si/c1-22(2,3)5-4-9-7-16(14(20)15-13(9)19)12-6-10(18)11(8-17)21-12/h4-5,7,10-12,17-18H,6,8H2,1-3H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
Clave InChI |
CSODJOQYCQMVDZ-QJPTWQEYSA-N |
SMILES isomérico |
C[Si](C)(C)C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
C[Si](C)(C)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


